molecular formula C8H6Cl2O2 B1295935 2,4-Dichloro-6-methylbenzoic acid CAS No. 65410-80-2

2,4-Dichloro-6-methylbenzoic acid

Cat. No.: B1295935
CAS No.: 65410-80-2
M. Wt: 205.03 g/mol
InChI Key: MHFZUPIEEGLIDF-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylbenzoic acid: is an organic compound with the molecular formula C8H6Cl2O2 . It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 6th position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-methylbenzoic acid typically involves the chlorination of 6-methylbenzoic acid. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors where 6-methylbenzoic acid is treated with chlorine gas. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2,4-Dichloro-6-methylbenzoic acid can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 2,4-dichlorobenzoic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

    Substitution: Formation of compounds where chlorine atoms are replaced by other functional groups.

    Oxidation: Formation of 2,4-dichlorobenzoic acid.

    Reduction: Formation of 2,4-dichloro-6-methylbenzyl alcohol.

Scientific Research Applications

2,4-Dichloro-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular components, leading to the inhibition of certain enzymes or disruption of cellular processes. The molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

    2,4-Dichlorobenzoic acid: Similar structure but lacks the methyl group at the 6th position.

    2,6-Dichlorobenzoic acid: Similar structure but lacks the chlorine atom at the 4th position.

    4-Chloro-2-methylbenzoic acid: Similar structure but lacks one chlorine atom and has the methyl group at a different position.

Uniqueness: 2,4-Dichloro-6-methylbenzoic acid is unique due to the specific arrangement of chlorine and methyl substituents on the benzene ring, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2,4-dichloro-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFZUPIEEGLIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287889
Record name 2,4-dichloro-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65410-80-2
Record name NSC53140
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53140
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dichloro-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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